tert-Butyl 4-iodobenzyl(isopropyl)carbamate
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Overview
Description
tert-Butyl 4-iodobenzyl(isopropyl)carbamate is an organic compound with the molecular formula C16H24INO2. It is a derivative of carbamic acid and contains a tert-butyl group, an isopropyl group, and an iodine atom attached to a benzyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-iodobenzyl(isopropyl)carbamate typically involves the reaction of 4-iodobenzylamine with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to form the desired carbamate product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-iodobenzyl(isopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzyl carbamates .
Scientific Research Applications
tert-Butyl 4-iodobenzyl(isopropyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4-iodobenzyl(isopropyl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other organic reactions . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-iodophenyl)carbamate: Similar in structure but lacks the isopropyl group.
N-Boc-4-iodoaniline: Contains a Boc-protected amine group instead of the isopropyl carbamate.
Uniqueness
tert-Butyl 4-iodobenzyl(isopropyl)carbamate is unique due to the presence of both the tert-butyl and isopropyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
tert-butyl N-[(4-iodophenyl)methyl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO2/c1-11(2)17(14(18)19-15(3,4)5)10-12-6-8-13(16)9-7-12/h6-9,11H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABQFZWGAFMJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)I)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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